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Cat. No.: B1391225

Get Quote

The first objective in any structure elucidation is to determine the molecular formula. High-

Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing a

highly accurate mass measurement that allows for the calculation of a unique elemental

composition.

Expertise & Causality: We employ ESI-TOF (Electrospray Ionization - Time of Flight) HRMS in

positive ion mode. ESI is a soft ionization technique that minimizes fragmentation, allowing for

the clear observation of the protonated molecular ion [M+H]⁺. This is crucial for obtaining the

parent mass of the free base. The high resolving power of a TOF analyzer then allows for a

mass measurement accurate to within a few parts per million (ppm), which is essential for

distinguishing between potential elemental formulas.

Upon acquiring the HRMS data, a prominent ion corresponding to the free base (C₁₂H₁₆FNO)

is expected. The hydrochloride salt will dissociate in the ESI source. The presence of a single

chlorine atom in the salt form can be confirmed by observing the characteristic M and M+2
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isotopic pattern in a lower-resolution mass spectrum, with an intensity ratio of approximately

3:1.

Tandem mass spectrometry (MS/MS) provides further structural validation by inducing

fragmentation and revealing the molecule's constituent parts.[7][8] The most probable

fragmentation pathways involve the cleavage of the weakest bonds.

Benzylic Cleavage: The C-O bond of the benzyl ether is susceptible to cleavage, leading to

the formation of a stable fluorobenzyl cation (m/z 109) and a 3-hydroxypiperidine radical

cation.

Piperidine Ring Fragmentation: The saturated piperidine ring can undergo characteristic ring-

opening fragmentations.[7][8]

Data Presentation: Expected Mass Spectrometry Data
Analysis Type Expected Result Interpretation

HRMS (ESI+) [M+H]⁺ ion at m/z 226.1294

Confirms molecular formula of

free base: C₁₂H₁₇FNO⁺

(Calculated: 226.1289, Δ < 5

ppm)

LRMS (CI/EI)
Isotopic pattern with peaks at

[M]⁺ and [M+2]⁺

Confirms the presence of one

chlorine atom from the HCl

salt.

MS/MS of [M+H]⁺
Prominent fragment ion at m/z

109.0400

Corresponds to the [C₇H₆F]⁺

fragment, confirming the

fluorobenzyl moiety.

MS/MS of [M+H]⁺ Fragment ion at m/z 102.0868

Corresponds to the protonated

3-hydroxypiperidine fragment

[C₅H₁₂NO]⁺.

Experimental Protocol: High-Resolution Mass
Spectrometry
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Sample Preparation: Prepare a 1 mg/mL solution of 3-[(3-Fluorobenzyl)oxy]piperidine
hydrochloride in methanol.

Instrumentation: Utilize an ESI-TOF mass spectrometer.

Ionization Mode: Positive ion mode.

Infusion: Infuse the sample directly at a flow rate of 5 µL/min.

Mass Range: Scan from m/z 50 to 500.

Calibration: Calibrate the instrument using a known standard (e.g., sodium formate)

immediately prior to analysis to ensure mass accuracy.

MS/MS Analysis: Select the [M+H]⁺ ion (m/z 226.1) for collision-induced dissociation (CID)

with argon gas, ramping collision energy to observe fragmentation.

Functional Group Identification via Fourier-
Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional

groups present in a molecule based on their characteristic vibrational frequencies. For 3-[(3-
Fluorobenzyl)oxy]piperidine hydrochloride, we expect to see absorptions corresponding to

the ammonium salt, the aromatic ring, the ether linkage, and the C-F bond.

Expertise & Causality: The sample is best analyzed as a solid using a KBr pellet. This method

avoids solvent peaks and provides sharp, well-defined spectra. The most diagnostic feature will

be the broad absorption band for the N⁺-H stretch of the secondary ammonium hydrochloride,

which typically appears in the 2700-2400 cm⁻¹ region. This is a clear indicator of the salt form.

The C-O-C stretch of the ether and the C-F stretch provide confirmatory evidence for the other

key functionalities.[9]

Data Presentation: Expected FTIR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

3050-3000 Medium-Weak Aromatic C-H Stretch

2950-2850 Medium
Aliphatic C-H Stretch

(piperidine & CH₂)

2700-2400 Strong, Broad
N⁺-H Stretch (Secondary

Ammonium Salt)

~1600, ~1480 Medium-Weak Aromatic C=C Bending

~1250 Strong Aryl C-F Stretch

~1100 Strong
Asymmetric C-O-C Stretch

(Ether)

Experimental Protocol: FTIR Spectroscopy (KBr Pellet)
Sample Preparation: Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic grade

KBr using an agate mortar and pestle until a fine, uniform powder is obtained.

Pellet Formation: Press the powder in a hydraulic press at 8-10 tons to form a transparent or

translucent pellet.

Analysis: Acquire a background spectrum of the empty sample compartment.

Data Collection: Place the KBr pellet in the sample holder and collect the spectrum from

4000 to 400 cm⁻¹.

Unambiguous Connectivity Mapping via Nuclear
Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic

molecule in solution. Through a suite of 1D and 2D experiments, we can determine the

chemical environment of each proton and carbon, establish through-bond connectivity, and

map out long-range correlations to piece the molecular puzzle together.
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Trustworthiness & Self-Validation: The true power of NMR lies in its multi-faceted approach. A

¹H NMR spectrum provides initial information on the types and number of protons. A ¹³C NMR

spectrum does the same for carbon. However, it is the 2D correlation experiments (COSY,

HSQC, HMBC) that provide a self-validating network of connections. An assignment is only

considered trustworthy when it is supported by orthogonal data from multiple experiments. For

example, a proton assignment is confirmed when its HSQC cross-peak corresponds to a

carbon of the correct type (e.g., CH₂) and its COSY and HMBC correlations are consistent with

the proposed structure.[10]

¹H NMR: Proton Environment and Multiplicity
The ¹H NMR spectrum will show distinct regions for aromatic and aliphatic protons. The

hydrochloride form will cause a general downfield shift for protons on the piperidine ring,

especially those alpha to the nitrogen (C2, C6).

Fluorobenzyl Moiety: Four protons in the aromatic region (~7.0-7.4 ppm) with complex

splitting patterns due to both H-H and H-F coupling. The benzylic CH₂ protons will appear as

a singlet around 4.5 ppm.

Piperidine Moiety: The protons on the piperidine ring will appear in the aliphatic region (~1.5-

3.5 ppm). The proton on C3, being attached to the carbon bearing the electronegative

oxygen, will be the most downfield of the aliphatic CH protons (~3.8 ppm). The N⁺-H₂

protons will likely appear as a broad singlet further downfield and will be exchangeable with

D₂O.

¹³C NMR and DEPT-135: The Carbon Skeleton
The ¹³C NMR spectrum will confirm the presence of 12 unique carbon atoms. The DEPT-135

experiment is used to differentiate between CH/CH₃ (positive signal) and CH₂ (negative signal)

carbons, while quaternary carbons are absent.

Fluorobenzyl Moiety: Six aromatic carbons, with the carbon directly bonded to fluorine

showing a large one-bond coupling constant (¹JCF). The benzylic CH₂ carbon is expected

around 70 ppm.

Piperidine Moiety: Five aliphatic carbons. The C3 carbon, bonded to the ether oxygen, will be

significantly downfield (~75-80 ppm). The C2 and C6 carbons, adjacent to the protonated
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nitrogen, will also be downfield relative to C4 and C5.

2D NMR: Assembling the Structure
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to

each other (typically separated by 2-3 bonds). It is invaluable for tracing the proton network

within the piperidine ring, establishing the sequence from H2 -> H3 -> H4 -> H5 -> H6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton

directly to the carbon atom it is attached to.[11] This is the primary method for assigning the

carbon signals based on the already-assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the

molecular fragments. It reveals correlations between protons and carbons that are 2-3 bonds

apart. The critical HMBC correlations for this structure are:

Benzylic CH₂ protons to the Piperidine C3 carbon: This correlation unambiguously proves

the ether linkage between the fluorobenzyl group and the 3-position of the piperidine ring.

Benzylic CH₂ protons to the Fluorophenyl Quaternary Carbon (C1'): This confirms the

attachment point of the benzyl group.

Piperidine H2/H6 protons to Piperidine C3/C5 carbons: These correlations further confirm the

connectivity within the piperidine ring.

Data Presentation: Predicted ¹H and ¹³C NMR Data (in
CDCl₃)
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Atom Position
Predicted ¹H Shift
(ppm), Multiplicity

Predicted ¹³C Shift
(ppm)

Key HMBC
Correlations (from
¹H to ¹³C)

Piperidine Ring

N-H₂⁺ ~9.5, br s - C2, C6

C2, C6 ~3.4-3.6, m ~48-52 C3, C5, C4

C3 ~3.8, m ~75-80
C2, C4, C5, Benzylic

CH₂

C4 ~1.6-1.8, m ~22-26 C2, C3, C5, C6

C5 ~1.9-2.1, m ~28-32 C3, C4, C6

Linker

Benzylic CH₂ ~4.5, s ~70-73
C3 (piperidine), C1',

C2', C6'

Fluorobenzyl Ring

C1' - ~138-140 Benzylic CH₂

C2' ~7.1, d ~114-116 (d, ²JCF) Benzylic CH₂, C4', C6'

C3' - ~161-164 (d, ¹JCF) H2', H4', H5'

C4' ~7.0, td ~114-116 (d, ²JCF) C2', C6', C5'

C5' ~7.3, q ~129-131 (d, ³JCF) C1', C3', C4'

C6' ~7.1, d ~122-124 Benzylic CH₂, C2', C4'

Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve ~15-20 mg of the sample in ~0.7 mL of a deuterated solvent

(e.g., CDCl₃ or DMSO-d₆).

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

1D Experiments: Acquire standard ¹H and ¹³C{¹H} spectra. Acquire a DEPT-135 spectrum.
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2D COSY: Use a standard gradient-selected COSY (gCOSY) pulse sequence.

2D HSQC: Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence

optimized for a one-bond J-coupling of ~145 Hz.

2D HMBC: Use a standard gradient-selected HMBC pulse sequence optimized for long-

range couplings of 8-10 Hz.

Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin),

performing Fourier transformation, phase correction, and baseline correction.

Visualization: NMR Correlation Diagrams

Click to download full resolution via product page

Definitive 3D Structure by Single-Crystal X-ray
Crystallography
While the combination of MS and NMR provides a definitive 2D structure, single-crystal X-ray

crystallography offers the ultimate, unambiguous proof of the three-dimensional arrangement of

atoms in the solid state.[12] It can confirm the connectivity, reveal the conformation of the

piperidine ring (expected to be a chair conformation), and provide precise bond lengths and

angles.

Expertise & Causality: The formation of a hydrochloride salt is often advantageous for

crystallography, as salts tend to form high-quality, well-ordered crystals more readily than their

free-base counterparts.[13][14] The primary challenge is growing a single crystal of sufficient

size and quality.

Experimental Protocol: Single-Crystal X-ray Diffraction
Crystal Growth: Dissolve the compound in a minimal amount of a suitable solvent (e.g.,

methanol, ethanol). Allow for slow evaporation of the solvent at room temperature over

several days. Alternatively, vapor diffusion techniques (e.g., layering a solution with a

miscible anti-solvent like diethyl ether) can be employed.
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Crystal Selection: Select a suitable single crystal under a microscope and mount it on a

goniometer head.

Data Collection: Place the crystal in a stream of cold nitrogen (~100 K) on a diffractometer

equipped with a suitable X-ray source (e.g., Mo Kα). Collect a full sphere of diffraction data.

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure

factors. Solve the structure using direct methods and refine the atomic positions and thermal

parameters to obtain the final crystal structure.

Integrated Structure Elucidation Workflow
The following diagram illustrates the logical and synergistic workflow for the complete structure

elucidation of 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride.

Click to download full resolution via product page

Conclusion
The structure elucidation of 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride is a systematic

process that relies on the convergence of evidence from multiple analytical techniques. Mass

spectrometry establishes the molecular formula and key fragments. FTIR confirms the

presence of the expected functional groups, particularly the ammonium salt. The

comprehensive suite of 1D and 2D NMR experiments provides the definitive map of atomic

connectivity. Finally, X-ray crystallography can offer an unequivocal confirmation of the three-

dimensional structure. By following this integrated and self-validating workflow, researchers can

confidently and robustly determine the structure of this and other related N-heterocyclic

compounds, ensuring the integrity of their research and development efforts.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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